An In-depth Technical Guide to the Chemical Structure of Ribalinine
An In-depth Technical Guide to the Chemical Structure of Ribalinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribalinine is a naturally occurring quinoline alkaloid that has been isolated from plant species such as Balfourodendron riedelianum.[1] This technical guide provides a comprehensive overview of the chemical structure of Ribalinine, including its physicochemical properties. Due to the limited availability of published research on this specific compound, this guide also discusses the general synthetic approaches for its core chemical scaffold and the known biological activities of related alkaloids, offering a valuable resource for researchers interested in the potential of Ribalinine and similar natural products in drug discovery and development.
Chemical Structure and Properties
Ribalinine is chemically known as 3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one.[1][2] Its molecular structure consists of a quinolinone core fused with a dihydropyran ring.
Chemical Identifiers:
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IUPAC Name: 3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one[1][2]
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Canonical SMILES: CC1(C(CC2=C(O1)N(C3=CC=CC=C3C2=O)C)O)C
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InChI Key: HUPKGVIVTBASQC-UHFFFAOYSA-N
The chemical structure of Ribalinine is presented in the following diagram:
Caption: 2D Chemical Structure of Ribalinine.
Physicochemical Properties
A summary of the key physicochemical properties of Ribalinine is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of potential drug delivery systems.
| Property | Value | Source |
| Molecular Weight | 259.30 g/mol | PubChem[2] |
| XLogP3 | 1.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 259.120843 g/mol | PubChem[2] |
| Topological Polar Surface Area | 58.9 Ų | PubChem |
| Heavy Atom Count | 19 | PubChem |
| Complexity | 441 | PubChem[2] |
Synthesis and Experimental Protocols
General Synthetic Strategy for the Pyrano[2,3-b]quinoline Core
One reported method for the synthesis of the pyrano[2,3-b]quinoline system involves the reaction of 2-chloro-3-formylquinolines with a suitable three-carbon synthon to construct the pyran ring. An alternative approach utilizes the Claisen rearrangement of 4-(allyloxy)-2-quinolones to introduce the necessary carbon framework for the subsequent cyclization to form the pyran ring.
The following diagram illustrates a generalized workflow for the synthesis of the pyrano[2,3-b]quinoline scaffold.
Caption: Generalized workflow for the synthesis of the pyrano[2,3-b]quinoline core.
Note: This represents a generalized pathway. The specific reagents, reaction conditions, and protecting group strategies would need to be optimized for the synthesis of Ribalinine itself, which contains additional methyl and hydroxyl substitutions.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the public scientific literature regarding the signaling pathways modulated by Ribalinine or its precise mechanism of action. Further research is required to elucidate the biological targets and pharmacological effects of this compound.
Biological Activity
While specific quantitative data on the biological activity of Ribalinine is limited, the broader class of quinoline alkaloids and extracts from Balfourodendron riedelianum have been reported to possess various biological activities.
Alkaloids are a diverse group of naturally occurring chemical compounds that have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Furoquinoline alkaloids isolated from Balfourodendron riedelianum have demonstrated antifouling activity.
Further investigation into the biological profile of pure Ribalinine is necessary to determine its specific activities and potential therapeutic applications.
Conclusion
Ribalinine is a quinoline alkaloid with a defined chemical structure and physicochemical properties. While its biological activity and mechanism of action remain largely unexplored, the pyrano[2,3-b]quinoline core represents a scaffold of interest for medicinal chemistry. This technical guide provides a foundation for future research into this natural product, highlighting the need for further studies to unlock its full therapeutic potential. The synthesis of Ribalinine and its analogs, followed by comprehensive biological screening, could lead to the discovery of novel therapeutic agents.
